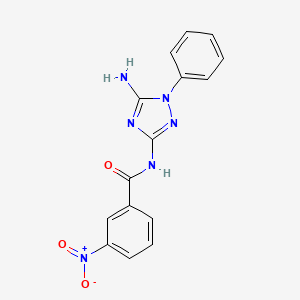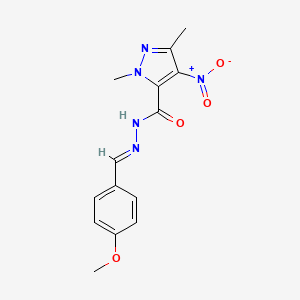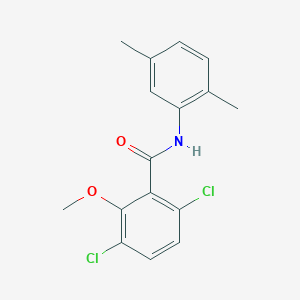![molecular formula C23H15ClN2O8S B5598383 [4-[(E)-[(4-chlorophenyl)sulfonylhydrazinylidene]methyl]-3-(furan-2-carbonyloxy)phenyl] furan-2-carboxylate](/img/structure/B5598383.png)
[4-[(E)-[(4-chlorophenyl)sulfonylhydrazinylidene]methyl]-3-(furan-2-carbonyloxy)phenyl] furan-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-[(E)-[(4-chlorophenyl)sulfonylhydrazinylidene]methyl]-3-(furan-2-carbonyloxy)phenyl] furan-2-carboxylate is a complex organic compound characterized by its unique structural features This compound contains multiple functional groups, including a chlorophenyl group, a sulfonylhydrazinylidene moiety, and furan rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(E)-[(4-chlorophenyl)sulfonylhydrazinylidene]methyl]-3-(furan-2-carbonyloxy)phenyl] furan-2-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of 4-chlorobenzenesulfonylhydrazine with an aldehyde or ketone to form the sulfonylhydrazone intermediate. This intermediate is then reacted with a furan-2-carboxylate derivative under specific conditions to yield the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to optimize the yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may include continuous flow reactions, automated synthesis, and advanced purification techniques to ensure high-quality production .
化学反応の分析
Types of Reactions
[4-[(E)-[(4-chlorophenyl)sulfonylhydrazinylidene]methyl]-3-(furan-2-carbonyloxy)phenyl] furan-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonyl and carboxylate derivatives.
Reduction: Reduction reactions can convert the sulfonylhydrazinylidene moiety to corresponding amines or hydrazines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids or carboxylic acids, while reduction can produce amines or hydrazines. Substitution reactions can introduce various functional groups into the chlorophenyl ring .
科学的研究の応用
[4-[(E)-[(4-chlorophenyl)sulfonylhydrazinylidene]methyl]-3-(furan-2-carbonyloxy)phenyl] furan-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development and medicinal chemistry.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
作用機序
The mechanism of action of [4-[(E)-[(4-chlorophenyl)sulfonylhydrazinylidene]methyl]-3-(furan-2-carbonyloxy)phenyl] furan-2-carboxylate involves its interaction with specific molecular targets. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. The sulfonylhydrazinylidene moiety is particularly important for its activity, as it can form covalent bonds with target molecules, altering their function .
類似化合物との比較
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms, used in the production of dyes and herbicides.
Knoevenagel Condensation Products: Compounds formed through the Knoevenagel reaction, used in organic synthesis.
Triple Bond Compounds: Molecules with triple bonds, known for their strong bonding and unique reactivity.
特性
IUPAC Name |
[4-[(E)-[(4-chlorophenyl)sulfonylhydrazinylidene]methyl]-3-(furan-2-carbonyloxy)phenyl] furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClN2O8S/c24-16-6-9-18(10-7-16)35(29,30)26-25-14-15-5-8-17(33-22(27)19-3-1-11-31-19)13-21(15)34-23(28)20-4-2-12-32-20/h1-14,26H/b25-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZKXZEDCNZLJGT-AFUMVMLFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)OC2=CC(=C(C=C2)C=NNS(=O)(=O)C3=CC=C(C=C3)Cl)OC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)C(=O)OC2=CC(=C(C=C2)/C=N/NS(=O)(=O)C3=CC=C(C=C3)Cl)OC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClN2O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(4-chlorophenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B5598309.png)
![3-ethyl-8-[(3-fluoro-6-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5598310.png)
![4-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5598316.png)
![N-1,9-dioxaspiro[5.5]undec-4-yl-2-methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide](/img/structure/B5598322.png)
![2-(2,4-dichlorophenoxy)-N'-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B5598332.png)


![1-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide](/img/structure/B5598358.png)
![3-(1H-imidazol-2-yl)-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]benzamide](/img/structure/B5598368.png)
![2-methyl-4-(4-{[3-(1-pyrrolidinylcarbonyl)-1-piperidinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5598375.png)

![1-{4-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]phenyl}ethanone](/img/structure/B5598397.png)
![N'-[(E)-(3-bromophenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B5598404.png)
![(6-CHLORO-1,3-BENZODIOXOL-5-YL)METHYL (3H-IMIDAZO[4,5-B]PYRIDIN-2-YL) SULFIDE](/img/structure/B5598406.png)
